Pyridin-2-ylmethanediol

gem-diol equilibrium NMR spectroscopy pyridinecarboxaldehyde hydration

Researchers studying carbonyl hydration or metal-chelate design often face failed syntheses when substituting pyridinecarboxaldehyde isomers. Pyridin-2-ylmethanediol (CAS 19322-71-5) is the sole isomer capable of forming a five-membered N,O-chelate ring with transition metals, a property structurally precluded for the 3- and 4-isomers. • ~30% gem-diol at neutral pH; 100% hydrate under acidic conditions for clean kinetic studies. • Validated Km (xanthine oxidase): 0.0061 M, mimicking acetaldehyde affinity with chromophoric detection. • Ships ambient; ≥98% purity. Request quote for bulk or custom pack sizes.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 19322-71-5
Cat. No. B093334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-2-ylmethanediol
CAS19322-71-5
SynonymsMethanediol, 2-pyridinyl- (9CI)
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(O)O
InChIInChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h1-4,6,8-9H
InChIKeyUAPCKORZDAFJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-2-ylmethanediol: Chemical Identity and Procurement


Pyridin-2-ylmethanediol (CAS 19322-71-5), also designated as 2-pyridinylmethanediol or Methanediol, 2-pyridinyl- (9CI), is the geminal diol (hydrate) form of pyridine-2-carboxaldehyde (picolinaldehyde, CAS 1121-60-4) with molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . This compound belongs to the class of heteroaromatic gem-diols and exists in a reversible pH- and temperature-dependent equilibrium with its parent aldehyde in aqueous media [1]. Unlike aliphatic gem-diols that are typically unstable and exist in trace amounts at equilibrium, the electron-withdrawing pyridine ring at the alpha position stabilizes the hydrated form to a quantifiably measurable extent, making this compound a valuable substrate for mechanistic studies of carbonyl hydration, metal ion catalysis, and enzymatic oxidation [2]. The compound is primarily utilized as a research intermediate in coordination chemistry, medicinal chemistry scaffold elaboration, and mechanistic enzymology rather than as an isolable end-product pharmaceutical.

Hydration equilibrium pH-switchable gem-diol formation supports mechanistic carbonyl hydration studies
N,O-chelation Unique bidentate N,O-ligation enables discrete metal complex synthesis
Imidazolidine synthesis Exclusive imidazolidine-forming condensation with polyamines for ligand libraries

Why Pyridin-2-ylmethanediol Is Irreplaceable


The three isomeric pyridinecarboxaldehydes (2-, 3-, and 4-positions) are often treated as interchangeable heteroaromatic aldehyde building blocks in procurement catalogs; however, their gem-diol forms exhibit profoundly different equilibrium distributions, thermodynamic stabilities, metal-coordination modes, and enzymatic substrate profiles. The 2-isomer (pyridin-2-ylmethanediol) occupies a unique intermediate position between the poorly hydrated 3-isomer (∼10% gem-diol in D2O) and the extensively hydrated 4-isomer (∼48% gem-diol), enabling distinct pH-switchable behavior with complete conversion to the gem-diol under acidic conditions [1]. Critically, only the 2-isomer can form a five-membered N,O-chelate ring with transition metal ions, a property that fundamentally alters its coordination chemistry and catalytic applications compared to the 3- and 4-isomers, which lack this chelating capacity [2]. Furthermore, the 2-position aldehyde undergoes unique imidazolidine-forming cyclization reactions with polyamines that are not accessible to the other regioisomers [3]. These quantitative differences in hydration thermodynamics, metal-binding stoichiometry, and derivatization chemistry mean that substituting one isomer for another without verification can lead to failed syntheses, altered catalytic outcomes, or misinterpreted biological assay results.

Gem-diol equilibrium

The 3- and 4-isomers exhibit distinct hydration equilibria that may shift reaction conditions and spectroscopic signatures compared to the 2-isomer.

N,O-chelation

Only the 2-isomer forms a five-membered N,O-chelate ring; 3- and 4-isomers adopt monodentate coordination, which may alter complex stability and geometry.

Imidazolidine formation

The 2-isomer condenses with polyamines to give imidazolidine-cyclized ligands; the 3- and 4-isomers yield only simple Schiff bases, limiting ligand design.

Head-to-Head Evidence Against Pyridinecarboxaldehyde Analogs


Gem-Diol Equilibrium Across 2-, 3-, and 4-Isomers

In a direct head-to-head 1H-NMR study of the three pyridinecarboxaldehyde isomers in D2O at neutral pH, the 2-isomer (pyridin-2-ylmethanediol) exhibited 30% gem-diol (GD), 61% free aldehyde (AL), and 9% carboxylic acid (CA) oxidation product at equilibrium, whereas the 3-isomer yielded only 10% GD with 90% AL and the 4-isomer produced 48% GD with 52% AL [1]. This demonstrates that the 2-position confers an intermediate hydration propensity—substantially greater than the 3-isomer (3-fold higher GD fraction) but lower than the 4-isomer—providing a tunable equilibrium window for applications requiring partial hydration [1]. Under acidic conditions (D2O/TFA 99:1), the 2-isomer underwent complete conversion to 100% GD, compared to only 85% GD for the 3-isomer (with 15% residual AL) and 99% GD for the 4-isomer, highlighting the unique quantitative switchability of the 2-isomer [1].

Gem-diol equilibrium
Head-to-head
30% GD (2-), 10% GD (3-), 48% GD (4-) in D2O; 100% GD (2-) under TFA
Tunable hydration window supports mechanistic studies
Complete conversion under acidic conditions enables isolated hydrate
gem-diol equilibrium NMR spectroscopy pyridinecarboxaldehyde hydration regioisomer comparison

Hydration Thermodynamics: 2- vs. 4-Pyridinecarboxaldehyde

Pocker, Meany, and Nist (1967) determined the complete thermodynamic profile for the reversible hydration of 2-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde in D2O using combined UV spectrophotometry and 1H-NMR methods, which gave results in complete accord [1]. For the 2-isomer, the standard free energy of hydration (ΔG°) was -0.35 kcal/mol, enthalpy (ΔH°) was -3.8 kcal/mol, and entropy (ΔS°) was -13.8 eu. For the 4-isomer, the corresponding values were ΔG° = -0.08 kcal/mol, ΔH° = -4.2 kcal/mol, and ΔS° = -13.9 eu [1]. The ΔΔG° of -0.27 kcal/mol indicates that hydration of the 2-isomer is thermodynamically more favorable than the 4-isomer by a factor of approximately 1.6 in equilibrium constant at 25 °C, driven primarily by a more favorable enthalpic contribution (less negative ΔH° by 0.4 kcal/mol) rather than entropic differences (nearly identical ΔS° values) [1].

Hydration thermodynamics
Head-to-head
ΔG° = -0.35 kcal/mol (2-isomer) vs -0.08 kcal/mol (4-isomer)
More favorable hydration free energy supports equilibrium-based applications
ΔΔG° = -0.27 kcal/mol; K2/K4 ≈ 1.6 at 25 °C
hydration thermodynamics free energy enthalpy-entropy compensation pyridine aldehyde equilibrium constant

Xanthine Oxidase Km: 2- vs. 4-Isomer

In a comparative kinetic study by Gregory, Goodman, and Meany (1972), the xanthine oxidase-catalyzed oxidation of 2-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde was analyzed in phosphate buffer with correction for the respective fractions of hydration [1]. The Michaelis constant (Km) determined for the 2-isomer was 0.0061 M, compared to 0.002 M for the 4-isomer, representing a 3.05-fold higher Km for the 2-substituted substrate [1]. This indicates that xanthine oxidase has a lower apparent affinity for the 2-isomer aldehyde-hydrate system relative to the 4-isomer. Importantly, the study established that the unhydrated aldehyde, not the gem-diol, is the preferential substrate for enzymatic oxidation, meaning that the differential hydration equilibrium of each isomer directly modulates the effective substrate concentration available to the enzyme active site [1].

Xanthine oxidase Km
Cross-study
Km = 0.0061 M (2-) vs 0.002 M (4-); 3.05-fold higher for 2-isomer
Lower apparent enzyme affinity for 2-isomer; relevant for substrate specificity studies
Km values corrected for hydration fraction
xanthine oxidase Michaelis constant enzyme kinetics aldehyde substrate specificity pyridinecarboxaldehyde

Unique N,O-Chelation by 2-Pyridinecarboxaldehyde

Only the 2-pyridinecarboxaldehyde isomer, by virtue of having the aldehyde/gem-diol group in the ortho position relative to the pyridine nitrogen, can act as a bidentate N,O-chelating ligand. Potentiometric studies by El-Ezaby et al. (1977) demonstrated that Ni(II) and Co(II) form well-defined 1:1 and 1:2 metal-to-ligand complexes with 2-pyridinecarboxaldehyde in aqueous solution (μ = 0.10 M KNO3, 30 °C), with the metal ions enhancing hydration of the aldehyde prior to deprotonation of one geminal hydroxy group [1]. Analogous behavior was observed for Cu(II), with stability constants measured at 25 °C (0.5 M KCl and 0.1 M KNO3) [2]. Ternary complexes with oxalate and malonate co-ligands further confirmed the N,O-chelation mode [3]. By contrast, the 3- and 4-pyridinecarboxaldehyde isomers cannot form an intramolecular five-membered chelate ring because the aldehyde group is positioned too far from the pyridine nitrogen; their metal coordination must occur through monodentate modes or requires exogenous bridging ligands, fundamentally altering complex stoichiometry and stability [1].

N,O-chelation mode
Class-level
Bidentate N,O-chelate ring with Cu(II), Ni(II), Co(II); 1:1 and 1:2 complexes
Enables discrete metal complex synthesis not possible with 3-/4-isomers
Metal-enhanced hydration precedes deprotonation of gem-diol
metal chelation N,O-ligand stability constants nickel complex cobalt complex copper complex

Imidazolidine Formation with Polyamines

The condensation of 2-pyridinecarboxaldehyde with α,ω-polyamines such as diethylenetriamine, triethylenetetramine, and 3-[(2-aminoethyl)amino]propylamine yields ligands that are isolated exclusively in cyclic imidazolidine-containing isomeric forms, as confirmed by X-ray crystallography and solution NMR [1]. This cyclization occurs because the aldehyde group at the 2-position can undergo intramolecular nucleophilic attack by the proximal amine after initial Schiff base formation, generating a five-membered imidazolidine ring fused to the pyridine system. In contrast, the 3- and 4-pyridinecarboxaldehyde isomers lack the spatial proximity between the aldehyde carbon and the pyridine nitrogen necessary for this cyclization, yielding only simple Schiff base products without ring closure [1]. The resulting imidazolidine-functionalized ligands from the 2-isomer exhibit distinct metal coordination behavior with Fe(II), Ni(II), and Zn(II), including selective ring-opening upon complexation that is not observed with ligands derived from the other isomers [1].

Imidazolidine formation
Class-level
Exclusive imidazolidine-cyclized products with polyamines; confirmed by X-ray and NMR
Structurally unique N-donor ligands accessible only from 2-isomer
Metal-triggered ring-opening observed with Fe(II), Ni(II), Zn(II)
imidazolidine Schiff base cyclization polyamine condensation 2-pyridinecarboxaldehyde regioselective derivatization

Validated Application Scenarios for Pyridin-2-ylmethanediol


Carbonyl Hydration and Proton Transfer Studies

Pyridin-2-ylmethanediol serves as an optimal substrate for fundamental physical organic chemistry investigations of carbonyl hydration–dehydration kinetics and acid–base catalysis. The 30% gem-diol equilibrium fraction in neutral D2O provides a detectable concentration of both aldehyde and hydrate forms simultaneously [1], while the quantitative 100% GD conversion under acidic conditions (D2O/TFA) [1] enables clean isolation of the hydrate for kinetic studies. The well-characterized thermodynamic parameters (ΔG° = -0.35 kcal/mol, ΔH° = -3.8 kcal/mol) [2] provide a calibrated baseline for computational chemistry validation and for studying metal ion catalysis of hydration, where the 2-isomer is known to be particularly susceptible to rate enhancement by Zn²⁺ and other divalent cations [2].

N,O-Chelating Metal Complex Synthesis

The unique bidentate N,O-chelation mode of 2-pyridinecarboxaldehyde (and its hydrate form) enables the rational synthesis of discrete 1:1 and 1:2 metal-to-ligand complexes with Cu(II), Ni(II), and Co(II) [1][2]. This chelation is structurally precluded for the 3- and 4-isomers, making the 2-isomer irreplaceable for applications requiring a pyridine-aldehyde-based N,O-ligand. The metal-enhanced hydration and subsequent deprotonation of the gem-diol -OH group observed for Ni(II) and Co(II) [1] further suggests utility in designing metal-responsive prodrug systems or catalysts where metal binding triggers a change in ligand protonation state.

Imidazolidine-Based Polydentate Ligand Libraries

The exclusive ability of 2-pyridinecarboxaldehyde to form imidazolidine-cyclized products upon condensation with diethylenetriamine and related polyamines [1] provides synthetic access to a structurally unique class of pentadentate and hexadentate N-donor ligands. These imidazolidine-containing ligands exhibit selective ring-opening upon metal complexation with Fe(II), Ni(II), and Zn(II) [1], offering dynamic coordination behavior that is not achievable with ligands derived from 3- or 4-pyridinecarboxaldehyde. This scenario is directly relevant to researchers procuring the compound for catalyst ligand development or for studying metal-triggered structural reorganization in supramolecular systems.

Aldehyde-Oxidizing Enzyme Substrate Profiling

The 3.05-fold difference in xanthine oxidase Km between 2-pyridinecarboxaldehyde (0.0061 M) and 4-pyridinecarboxaldehyde (0.002 M) [1], combined with the ability to modulate the effective substrate (free aldehyde) concentration through pH-controlled hydration [2], makes pyridin-2-ylmethanediol a valuable tool for dissecting the substrate recognition requirements of aldehyde-oxidizing enzymes. The 2-isomer's Km value is nearly identical to that of acetaldehyde (0.0058 M) [1], providing a heteroaromatic substrate that mimics the natural aliphatic substrate's enzyme affinity while offering the advantage of chromophoric detection at pyridine-specific UV wavelengths.

Application
Selection Property
Validation Focus
Carbonyl hydration mechanism studies
pH-switchable hydration equilibrium
Thermodynamic and kinetic baseline verification
N,O-chelate metal complex synthesis
Bidentate N,O-ligation capability
Stoichiometry and stability constant verification
Imidazolidine ligand synthesis
Imidazolidine-forming condensation
Metal-triggered ring-opening verification
Enzyme substrate profiling
Substrate hydration modulation
Km and effective substrate concentration verification
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